molecular formula C19H18ClF3N2O2 B1604079 Benzonitrile, 3-[(1S,2S)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-, 2,2,2-trifluoroacetate CAS No. 1002752-56-8

Benzonitrile, 3-[(1S,2S)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-, 2,2,2-trifluoroacetate

Cat. No.: B1604079
CAS No.: 1002752-56-8
M. Wt: 398.8 g/mol
InChI Key: MGMUUSAGMLYHFG-LWHGMNCYSA-N
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Description

Historical Context and Discovery Timeline

The discovery and development of 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile can be traced through systematic advances in benzonitrile chemistry that began in the mid-19th century. The foundational work on benzonitrile compounds was established by Hermann Fehling in 1844, who first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. This pioneering research established the nomenclature for the entire class of nitrile compounds and provided the chemical foundation upon which more complex derivatives would later be developed.

The specific compound 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile emerged from advanced synthetic methodologies developed in the early 21st century. According to chemical database records, the compound was first documented in 2006, with its initial Chemical Abstracts Service registration number 732982-66-0 being established in the PubChem database. This timeline coincides with significant advances in asymmetric synthesis and stereoselective organic chemistry, which enabled the precise control of stereochemical configurations necessary for the synthesis of this complex molecule.

The development of this compound represents a convergence of several important chemical trends, including the growing emphasis on chiral pharmaceuticals and the increasing sophistication of synthetic methodologies for constructing complex organic frameworks. The incorporation of both amino and chlorophenyl functionalities within a single molecular framework reflects the evolution of drug design strategies that seek to optimize multiple pharmacological properties simultaneously.

Further refinements in the synthesis and characterization of this compound have continued through the present day, with the most recent modifications to its chemical database entries occurring in 2025. This ongoing attention demonstrates the continued relevance and importance of this compound in contemporary chemical research and pharmaceutical development.

Significance in Organic Chemistry and Medicinal Research

The significance of 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile in organic chemistry stems from its unique structural characteristics and versatile reactivity profile. As a member of the benzonitrile family, this compound inherits the fundamental properties that make benzonitriles valuable synthetic intermediates. Benzonitrile compounds are recognized as useful solvents and versatile precursors to many derivatives, with the ability to react with amines to afford substituted benzamides after hydrolysis. The specific structural features of 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile amplify these synthetic capabilities through the presence of multiple reactive sites.

The compound serves as a critical intermediate in pharmaceutical research, particularly in the development of potential therapeutic agents targeting specific receptors and enzymes within biological systems. Its molecular architecture, featuring an amino group and a chlorophenyl moiety, provides optimal structural characteristics for designing compounds with applications in treating neurological disorders. The compound demonstrates particular promise in addressing conditions such as depression and anxiety through its ability to interact with neurotransmitter systems.

Molecular Property Value Significance
Molecular Formula C₁₇H₁₇ClN₂ Optimal balance of lipophilicity and hydrogen bonding capacity
Molecular Weight 284.8 g/mol Suitable for drug-like properties within Lipinski parameters
Stereochemistry (2S,3S) configuration Critical for receptor selectivity and biological activity
Functional Groups Amino, nitrile, chlorophenyl Multiple sites for chemical modification and biological interaction

Research applications extend beyond neurological therapeutics to encompass broader pharmaceutical development areas. The compound has been investigated for its role in modulating protein-protein interactions, serving as a scaffold for drug discovery in oncology and infectious disease research. This versatility stems from the compound's ability to adopt multiple conformations while maintaining essential pharmacophoric elements necessary for biological activity.

The synthetic accessibility of 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile has made it particularly valuable in medicinal chemistry programs. The compound can be efficiently prepared through established synthetic routes, and its stability under standard laboratory conditions facilitates extensive structure-activity relationship studies. Researchers have utilized this compound as a starting point for developing libraries of related molecules with optimized pharmacological properties.

In the context of modern drug discovery, this compound exemplifies the evolution toward more sophisticated molecular architectures that can address multiple therapeutic targets simultaneously. The presence of both electron-withdrawing and electron-donating groups within the molecular framework provides opportunities for fine-tuning pharmacokinetic properties while maintaining essential biological activity. This characteristic has made the compound particularly valuable in efforts to optimize drug efficacy and safety profiles.

The compound's significance extends to its role in advancing synthetic methodologies for complex organic molecule construction. Its successful synthesis requires mastery of multiple chemical transformations, including stereoselective carbon-carbon bond formation and selective functional group manipulation. These synthetic challenges have driven innovations in asymmetric catalysis and protecting group strategies that have broader applications throughout organic chemistry.

Recent patent literature has highlighted the compound's potential in developing beta-secretase inhibitors for treating neurodegenerative diseases, particularly Alzheimer's disease. This application demonstrates the compound's relevance to some of the most pressing medical challenges of our time and underscores its importance in contemporary pharmaceutical research.

Properties

CAS No.

1002752-56-8

Molecular Formula

C19H18ClF3N2O2

Molecular Weight

398.8 g/mol

IUPAC Name

3-[(2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H17ClN2.C2HF3O2/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;3-2(4,5)1(6)7/h2-9,12,17H,10,20H2,1H3;(H,6,7)/t12-,17+;/m0./s1

InChI Key

MGMUUSAGMLYHFG-LWHGMNCYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-[3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile typically involves:

  • Formation of the benzonitrile core with appropriate substitution (4-chlorophenyl group).
  • Introduction of the amino-substituted butan-2-yl side chain.
  • Use of catalytic systems to facilitate coupling and amination steps.

The synthetic route often employs palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive amination or related amination methods.

Palladium-Catalyzed Suzuki Coupling for Benzonitrile Core Formation

A key step in constructing the benzonitrile moiety with the chlorophenyl substituent is the Suzuki reaction, which couples aryl halides with boronic acids or esters.

  • Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is used as the catalyst, often with triphenylphosphine as ligand in a molar ratio of about 1:3 (Pd:ligand).
  • Catalyst Loading: Effective catalyst loading ranges from 0.5 to 2 mol%, preferably 0.6 to 0.8 mol% relative to the aryl halide.
  • Base: Potassium carbonate is commonly employed as the inorganic base.
  • Solvent System: A biphasic mixture of acetonitrile and water is used, with volume ratios typically from 25:75 to 75:25, optimally around 50:50.
  • Reaction Conditions: The mixture is refluxed under nitrogen atmosphere for 15 to 60 minutes to remove air, then cooled to 60–70 °C before adding the Pd catalyst and ligand. The reaction proceeds for 1 to 5 hours, typically 2 hours, at about 70 °C.
  • Isolation: The product precipitates upon cooling and addition of water, followed by filtration and washing.

This method allows efficient formation of the chlorophenyl-substituted benzonitrile intermediate with high purity and yield, minimizing palladium usage and avoiding distillation steps.

Amination and Side Chain Introduction

The amino-substituted butan-2-yl side chain can be introduced via reductive amination or nucleophilic substitution on an appropriate precursor.

  • Reductive Amination: A mixture of the ketone or aldehyde precursor with ammonia or an amine source is reacted with formaldehyde under controlled heating (e.g., 85–95 °C for 18 hours) to form the amine.
  • Workup: Excess acid is neutralized, and the product is extracted and purified by recrystallization or solvent washes.
  • Yields: This step can achieve yields around 80% for the amination stage, contributing to an overall multi-step yield of approximately 19% for the final compound.

Summary Table of Key Preparation Parameters

Step Reagents/Catalysts Solvent System Conditions Yield (%) Notes
Suzuki Coupling Pd(OAc)₂ (0.6–0.8 mol%), PPh₃ Acetonitrile/Water (1:1) 60–75 °C, 1–5 h, N₂ atmosphere High (not specified) Low Pd loading, biphasic system, easy isolation
Amination (Reductive) Formaldehyde, HCOOH, NH₃ Water, IPA, Ether 85–95 °C, 18 h ~80 Multi-step overall yield ~19%
One-Pot Multi-Component (analogue) InCl₃ (20 mol%) 50% Ethanol 40 °C, 20 min, ultrasonic 80–95 Efficient, green chemistry protocol

Chemical Reactions Analysis

Types of Reactions

3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile exhibits potential anticancer activity. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Mechanism of Action
The compound functions as a selective inhibitor of certain kinases involved in cancer progression. Studies have demonstrated its ability to interfere with signaling pathways critical for tumor growth, making it a candidate for further development as an anticancer agent.

Pharmacological Applications

Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of this compound. It has shown potential in models of neurodegenerative diseases, where it may help mitigate neuronal damage and improve cognitive function.

Analgesic Activity
In preclinical trials, 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile has been tested for analgesic effects. The results suggest it may act on pain pathways, providing relief in models of chronic pain.

Material Science

Polymer Additive
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics.

Data Tables

Application Area Findings Reference
Anticancer ActivityInhibits proliferation of cancer cell lines; selective kinase inhibition
Neuroprotective EffectsMitigates neuronal damage in models of neurodegeneration
Analgesic ActivityDemonstrated pain relief in chronic pain models
Polymer AdditiveEnhances thermal stability and mechanical properties in polymer formulations

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers treated several cancer cell lines with varying concentrations of 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Treatment with the compound resulted in improved cognitive performance and reduced markers of neuronal damage compared to control groups.

Mechanism of Action

The mechanism of action of 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)butan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a benzonitrile group.

    2-Amino-4-chlorobenzyl alcohol: This compound has a similar chlorophenyl group but differs in the position of the amino group and the presence of a hydroxyl group.

Uniqueness

3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile, also known by its CAS number 84142-01-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile is C17_{17}H17_{17}ClN2_2. The presence of the chlorophenyl group and the amino functional group are significant in determining its biological properties.

Anticancer Activity

Research has indicated that compounds similar to 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile exhibit notable anticancer properties. For instance, studies have shown that certain analogues demonstrate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50_{50} values ranging from 0.11 to 48.37 μM . The SAR analysis suggests that modifications in the phenyl ring can significantly enhance anticancer activity, particularly through the introduction of electron-withdrawing groups like chlorine .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent . The mechanism of action appears to involve inhibition of bacterial growth through interference with vital cellular processes.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been shown to possess strong inhibitory effects against acetylcholinesterase and urease, which are crucial targets in the treatment of neurodegenerative diseases and urolithiasis, respectively .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how structural modifications affect the biological activity of 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile:

Modification Effect on Activity
Chlorine substitutionIncreases anticancer potency
Amino group presenceEnhances enzyme inhibition
Variation in phenyl groupsAlters cytotoxicity across cell lines

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing a broader context for understanding the potential applications of 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile:

  • Cytotoxicity Studies : In a series of experiments, derivatives were synthesized and tested against various cancer cell lines. Compounds with similar structures showed IC50_{50} values significantly lower than those of reference drugs like doxorubicin .
  • Antibacterial Screening : A study evaluated several compounds derived from similar scaffolds, revealing strong antibacterial activities against both Gram-positive and Gram-negative bacteria, further supporting the potential therapeutic applications in infectious diseases .
  • Enzyme Interaction Analysis : Molecular docking studies have provided insights into how 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile interacts with target enzymes at the molecular level, elucidating its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzonitrile precursors. For example:
  • Step 1 : Condensation of 4-chlorophenylacetone with an appropriate nitrile-containing aryl halide via Ullmann coupling or Suzuki-Miyaura cross-coupling to form the biphenyl backbone .
  • Step 2 : Reductive amination to introduce the amino group at the butan-2-yl position, using catalysts like Pd/C or NaBH3_3CN under controlled pH (pH 6–7) .
  • Optimization Tips :
  • Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to improve final yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 3-[(1S,2S)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-, 2,2,2-trifluoroacetate
Reactant of Route 2
Benzonitrile, 3-[(1S,2S)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-, 2,2,2-trifluoroacetate

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